molecular formula C6H14N2 B074578 cis-1,2-Diaminocyclohexane CAS No. 1436-59-5

cis-1,2-Diaminocyclohexane

Cat. No. B074578
CAS RN: 1436-59-5
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cis-1,2-diaminocyclohexane derivatives has been explored extensively due to their utility as potent factor Xa inhibitors, highlighting the compound's versatility in medicinal chemistry. These derivatives, featuring 5-6 fused rings as alternative S1 moieties, have shown improved solubility and pharmacokinetic profiles, underscoring the synthetic flexibility and applicability of cis-1,2-diaminocyclohexane in developing new therapeutic agents (Yoshikawa et al., 2009).

Molecular Structure Analysis

The molecular structure of cis-1,2-diaminocyclohexane has been elucidated through X-ray crystallography, revealing its capability to form stable and strained chelating rings with metals. This structural property is crucial for its application in coordination chemistry and catalysis. For instance, the synthesis and X-ray structure of cis-1,4-diaminocyclohexanetetrachloroplatinum(IV) highlight the compound's structural flexibility and its potential in forming antitumor agents, showcasing the importance of its molecular structure in therapeutic applications (Khokhar et al., 1994).

Chemical Reactions and Properties

cis-1,2-Diaminocyclohexane participates in various chemical reactions, including trans/cis isomerization and complexation with metals, which are pivotal for its applications in asymmetric synthesis and catalysis. The trans/cis isomerization of complexes containing cis-1,2-diaminocyclohexane demonstrates the dynamic chemical behavior of this ligand, which is essential for understanding its reactivity and designing catalytic systems (Warad et al., 2014).

Physical Properties Analysis

The physical properties of cis-1,2-diaminocyclohexane, such as solubility and melting point, are critical for its application in synthesis and catalysis. The derivatization of diaminocyclohexanes for gas chromatography analysis exemplifies the importance of understanding these properties for analytical and preparative purposes, allowing for the accurate determination of cis-to-trans ratios and facilitating the compound's use in complex synthetic pathways (Lynn & Alley, 1987).

Scientific Research Applications

  • Synthesis of Platinum Complexes

    • Scientific Field : Chemistry, specifically inorganic and medicinal chemistry .
    • Application Summary : “cis-1,2-Diaminocyclohexane” is used in the synthesis of platinum complexes .
    • Methods of Application : While the exact methods of application are not specified, it typically involves the reaction of “cis-1,2-Diaminocyclohexane” with a platinum compound to form the desired complex .
    • Results or Outcomes : These platinum complexes have been found to exhibit high antitumor activity .
  • Synthesis of Multidentate Ligands

    • Scientific Field : Chemistry, specifically coordination chemistry .
    • Application Summary : “cis-1,2-Diaminocyclohexane” is also used in the synthesis of multidentate ligands for uranyl and transition metal complexation .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with other compounds to form the desired ligands .
    • Results or Outcomes : The resulting ligands can be used to form complexes with uranyl and transition metals .
  • Epoxy Curing Agent

    • Scientific Field : Material Science .
    • Application Summary : “cis-1,2-Diaminocyclohexane” is used as an epoxy curing agent, particularly useful in epoxy flooring .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with epoxy resins .
    • Results or Outcomes : The resulting epoxy flooring has improved properties such as durability and resistance to wear .
  • Synthesis of Polyaspartic Compounds

    • Scientific Field : Polymer Chemistry .
    • Application Summary : “cis-1,2-Diaminocyclohexane” can be reacted with diethyl maleate utilizing the Michael reaction to produce a polyaspartic compound .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with diethyl maleate .
    • Results or Outcomes : The resulting polyaspartic compounds have various applications in coatings, sealants, and adhesives .
  • Used in Lubricants

    • Scientific Field : Industrial Chemistry .
    • Application Summary : “cis-1,2-Diaminocyclohexane” may also be used in lubricants .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the incorporation of “cis-1,2-Diaminocyclohexane” into the lubricant formulation .
    • Results or Outcomes : The resulting lubricants may have improved properties such as reduced friction and wear .
  • Chelating Agent in Oil Production

    • Scientific Field : Petroleum Engineering .
    • Application Summary : “cis-1,2-Diaminocyclohexane” is advertised as being useful as a chelating agent in a variety of applications including oil production .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the use of “cis-1,2-Diaminocyclohexane” to bind and remove unwanted metal ions during oil production .
    • Results or Outcomes : The use of “cis-1,2-Diaminocyclohexane” as a chelating agent can help improve the efficiency and yield of oil production .
  • Corrosion Prevention in Oil Wells

    • Scientific Field : Petroleum Engineering .
    • Application Summary : “cis-1,2-Diaminocyclohexane” is used in downfield oil and gas wells where there is an acidic stream to prevent corrosion to the bore piles .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the use of “cis-1,2-Diaminocyclohexane” as a corrosion inhibitor in the acidic environment of the oil well .
    • Results or Outcomes : The use of “cis-1,2-Diaminocyclohexane” can help prevent corrosion damage to the bore piles, thereby improving the longevity and safety of the oil well .
  • Synthesis of Platinum Complexes with High Antitumor Activity

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : “cis-1,2-Diaminocyclohexane” is used in the synthesis of platinum complexes that have high antitumor activity .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with platinum compounds to form the desired complex .
    • Results or Outcomes : The resulting platinum complexes have been found to exhibit high antitumor activity .
  • Preparation of Multidentate Ligands for Uranyl and Transition Metal Complexation

    • Scientific Field : Coordination Chemistry .
    • Application Summary : “cis-1,2-Diaminocyclohexane” is used in the synthesis of multidentate ligands for uranyl and transition metal complexation .
    • Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with other compounds to form the desired ligands .
    • Results or Outcomes : The resulting ligands can be used to form complexes with uranyl and transition metals .

Safety And Hazards

Cis-1,2-Diaminocyclohexane is corrosive and can cause eye damage and skin burns. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling it .

Future Directions

Cis-1,2-Diaminocyclohexane has potential applications in various fields. It is used in the synthesis of platinum complexes with high antitumor activity and in the preparation of multidentate ligands for uranyl and transition metal complexation . It is also used in downfield oil and gas wells where there is an acidic stream to prevent corrosion to the bore piles .

properties

IUPAC Name

(1S,2R)-cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXIUAHEKJCMH-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311027
Record name cis-1,2-Cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,2-Diaminocyclohexane

CAS RN

1436-59-5
Record name cis-1,2-Cyclohexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diaminocyclohexane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,2-Cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2-Cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIAMINOCYCLOHEXANE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0ZN6K26EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hematite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
98.05%

Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2-Diaminocyclohexane
Reactant of Route 2
Reactant of Route 2
cis-1,2-Diaminocyclohexane
Reactant of Route 3
cis-1,2-Diaminocyclohexane
Reactant of Route 4
cis-1,2-Diaminocyclohexane
Reactant of Route 5
cis-1,2-Diaminocyclohexane
Reactant of Route 6
cis-1,2-Diaminocyclohexane

Citations

For This Compound
578
Citations
A Berkessel, T Guenther, Q Wang… - Angewandte Chemie …, 2013 - Wiley Online Library
Help for the neglected: Terminal, non-conjugated olefins, such as 1-octene, are difficult to epoxidize asymmetrically. Ti salalen complexes based on cis-1, 2-diaminocyclohexane …
Number of citations: 70 onlinelibrary.wiley.com
A Berkessel, MC Ong, M Nachi, JM Neudörfl - ChemCatChem, 2010 - Wiley Online Library
DACH to the future: A practical, one-step method for the highly enantioselective derivatization of cis-1, 2-diaminocyclohexane (DACH), with diallyl carbonate as the acylating agent and …
AR Khokhar, S Al-Baker, S Shamsuddin… - Journal of medicinal …, 1997 - ACS Publications
A series of novel platinum(IV) complexes of the type DACH-Pt IV -trans-(Y) 2 -cis-X (where DACH = trans-(1R,2R)-, trans-(1S,2S)-, or cis-1,2-diaminocyclohexane; X = diacetate, oxalate, …
Number of citations: 72 pubs.acs.org
S Al-Baker, ZH Siddik, AR Khokhar - Journal of Coordination …, 1994 - Taylor & Francis
A series of isomeric 1, 2-diaminocyclohexane platinum (IV) complexes of the type DACH-Pt IV -trans(X) 2 cis(Y) (where DACH = trans-R,R-, trans-S,S- or cis-1,2-diaminocyclohexane, X …
Number of citations: 21 www.tandfonline.com
NA Bailey, KC Cox, CP Falshaw, DE Fenton… - Journal of the …, 1983 - pubs.rsc.org
The reaction of 1,2-diaminobenzene with heptane-2,4,6-trione yielded either the compound 2-(acetylmethyl)-4-methyl-3H-1,5-benzodiazepine or 1-(o-aminophenyl)-2,6-dimethyl-4-…
Number of citations: 1 pubs.rsc.org
KJ Miller, SL McCarthy, M Krauss - Journal of medicinal chemistry, 1990 - ACS Publications
A theoretical study is presented for the binding of RR, SS, SR, and RS isomers1, 2-diaminocyclohexane (DAC) or c: s-Ptn (DAC) to DNA. ci's-Ptn (DAC) is ligated to N7 (G) on two …
Number of citations: 22 pubs.acs.org
Q Xu, AR Khokhar - Journal of inorganic biochemistry, 1992 - Elsevier
The compounds, chloro(trans-R,R-1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) chloride, chloro(trans-S,S-1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(…
Number of citations: 24 www.sciencedirect.com
P Karmakar, BK Bera, KL Barik… - Journal of …, 2010 - Taylor & Francis
The kinetics of the interaction of DL-penicillamine with cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ has been studied spectrophotometrically as a function of [cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ ], [DL-…
Number of citations: 15 www.tandfonline.com
M Lansing, H Engler, TM Leuther, JM Neudörfl… - …, 2016 - Wiley Online Library
We report a new and readily accessible class of titanium salalen complexes derived from cis‐1,2‐diaminocyclohexane (cis‐DACH) and fluorinated salicylic aldehyde derivatives. With …
C van Beek, VV Samoshin - Tetrahedron Letters, 2022 - Elsevier
An efficient synthesis for a new conformationally locked chiral cis-1,2-diaminocyclohexane scaffold has been developed. The conformational lock allows for convenient symmetrical …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.